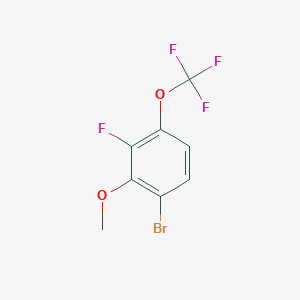

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Description

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene (CAS: 2167614-08-4) is a polyhalogenated aromatic compound featuring bromine (position 1), fluorine (position 3), methoxy (position 2), and trifluoromethoxy (position 4) substituents. Its molecular formula is C₈H₅BrF₄O₂, with a purity of 95% . The compound’s unique substitution pattern creates a balance of electron-donating (methoxy) and electron-withdrawing (fluoro, trifluoromethoxy) groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O2/c1-14-7-4(9)2-3-5(6(7)10)15-8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJLGFMAKBFSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene typically involves halogenation and methoxylation reactions. One common method involves the bromination of 3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with LDA can produce 1,2-dehydro-3-(trifluoromethoxy)benzene .

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Reactivity in Pd-Catalyzed Arylations

The reactivity of bromo-(trifluoromethoxy)benzenes in Pd-catalyzed direct arylations varies significantly with substituent positions. For example:

- 1-Bromo-4-(trifluoromethoxy)benzene : Reacts with 2-methylthiophene to yield 93–95% C5-arylated products under Pd catalysis, demonstrating high efficiency due to para-substitution minimizing steric hindrance .

- 1-Bromo-3-(trifluoromethoxy)benzene : Coupling with benzothiophene or imidazo[1,2-a]pyridine gives 69–91% yields, slightly lower than para-substituted analogs due to meta-directing effects .

- 1-Bromo-2-(trifluoromethoxy)benzene : Despite ortho-substitution, reactions with 1,2-dimethylimidazole achieve 77–94% yields, indicating tolerance to steric bulk in certain heteroarenes .

Key Insight : The target compound’s 2-methoxy group introduces steric and electronic effects distinct from simpler analogs. For instance, in 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene , coupling with imidazo[1,2-b]pyridazine achieves 93% yield, suggesting fluorine’s electron-withdrawing nature enhances reactivity .

Table 1. Reaction Yields of Bromo-(Trifluoromethoxy)benzenes in Pd-Catalyzed Arylations

Influence of Additional Halogens

The introduction of halogens beyond bromine and fluorine alters both electronic and steric profiles:

- 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS: 2167981-44-2): Multiple halogens enable regioselective transformations, though increased steric bulk may reduce yields in bulky heteroarenes .

Comparison : The target compound lacks chlorine but includes a methoxy group, which may enhance solubility or direct further functionalization compared to heavily halogenated analogs.

Electronic Effects of Substituents

- Trifluoromethoxy vs. Difluoromethoxy : Replacing trifluoromethoxy with difluoromethoxy (e.g., 1-bromo-4-(difluoromethoxy)benzene ) reduces electron-withdrawing effects, lowering yields in imidazo[1,2-a]pyridine couplings (72–93% vs. 90–95% for trifluoromethoxy analogs) .

- Methoxy vs. Nitro : Methoxy’s electron-donating nature contrasts with nitro groups (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene ), which are strongly electron-withdrawing but may complicate synthesis due to explosivity risks .

Biological Activity

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄O₂. This compound, characterized by the presence of bromine, fluorine, and methoxy groups, has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound's structure includes various functional groups that contribute to its reactivity and biological interactions. Its molecular weight is approximately 289.022 g/mol, and it is known to undergo several types of chemical reactions, including substitution, oxidation, and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₄O₂ |

| Molecular Weight | 289.022 g/mol |

| Boiling Point | 171 °C |

| Density | 1.63 g/cm³ |

| Solubility | 0.0288 g/L |

| LD50 (oral, rat) | >2000 mg/kg |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through halogen bonding and hydrogen bonding facilitated by its functional groups. This compound can modify biological molecules such as proteins and peptides, allowing researchers to study their structure-function relationships.

Biological Activity

Research has shown that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Fluorinated compounds are known for their enhanced antimicrobial properties. Studies suggest that the trifluoromethoxy group can increase the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

- Antiparasitic Activity : Analogous compounds have demonstrated efficacy against malaria parasites. For instance, modifications in similar scaffolds have led to potent inhibitors of PfATP4, a critical target in malaria therapy .

- Enzyme Inhibition : The presence of halogen atoms can influence enzyme binding affinities. Research indicates that fluorinated compounds can enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .

Case Studies

- Antimalarial Research : A study optimized dihydroquinazolinone derivatives targeting PfATP4, revealing that modifications similar to those found in this compound improved both aqueous solubility and metabolic stability while maintaining antiparasitic activity . The incorporation of methoxy groups was linked to enhanced activity against Plasmodium falciparum.

- Fluorinated Drug Development : A review of FDA-approved drugs highlighted the role of trifluoromethyl groups in enhancing pharmacological profiles. Compounds with such modifications exhibited increased potency in inhibiting serotonin uptake compared to their non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.